Cas no 73322-75-5 (5-methylidene-L-norleucine)
5-methylidene-L-norleucine Chemical and Physical Properties
Names and Identifiers
-
- 5-methylidene-L-norleucine
- (2S)-2-amino-5-methylhex-5-enoic acid
- 5-Hexenoic acid, 2-amino-5-methyl-, (S)-
- AKOS006360640
- 2-Amino-5-methyl-5-hexencarbonsaeure
- CHEBI:210805
- AMHA
- DTXSID20223557
- 73322-75-5
- L-2-Amino-5-methyl-5-hexenoic acid
- F80551
- 5,6-Dehydrohomoleucine
- 2-Amino-5-methyl-5-hexenoic acid
- EN300-1300664
- SCHEMBL26668823
- (S)-2-Amino-5-methylhex-5-enoic acid
-
- Inchi: 1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)/t6-/m0/s1
- InChI Key: OYGZAERTQAIZGU-LURJTMIESA-N
- SMILES: OC([C@H](CCC(=C)C)N)=O
Computed Properties
- Exact Mass: 143.094628657g/mol
- Monoisotopic Mass: 143.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 63.3Ų
5-methylidene-L-norleucine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1300664-0.05g |
(2S)-2-amino-5-methylhex-5-enoic acid |
73322-75-5 | 0.05g |
$1091.0 | 2023-06-06 | ||
| Enamine | EN300-1300664-0.1g |
(2S)-2-amino-5-methylhex-5-enoic acid |
73322-75-5 | 0.1g |
$1144.0 | 2023-06-06 | ||
| Enamine | EN300-1300664-0.25g |
(2S)-2-amino-5-methylhex-5-enoic acid |
73322-75-5 | 0.25g |
$1196.0 | 2023-06-06 | ||
| Enamine | EN300-1300664-0.5g |
(2S)-2-amino-5-methylhex-5-enoic acid |
73322-75-5 | 0.5g |
$1247.0 | 2023-06-06 | ||
| Enamine | EN300-1300664-1.0g |
(2S)-2-amino-5-methylhex-5-enoic acid |
73322-75-5 | 1g |
$1299.0 | 2023-06-06 | ||
| Enamine | EN300-1300664-2.5g |
(2S)-2-amino-5-methylhex-5-enoic acid |
73322-75-5 | 2.5g |
$2548.0 | 2023-06-06 | ||
| Enamine | EN300-1300664-5.0g |
(2S)-2-amino-5-methylhex-5-enoic acid |
73322-75-5 | 5g |
$3770.0 | 2023-06-06 | ||
| Enamine | EN300-1300664-10.0g |
(2S)-2-amino-5-methylhex-5-enoic acid |
73322-75-5 | 10g |
$5590.0 | 2023-06-06 | ||
| 1PlusChem | 1P00ICUN-250mg |
5-Hexenoic acid, 2-amino-5-methyl-, (S)- |
73322-75-5 | 97% | 250mg |
$249.00 | 2023-12-16 | |
| 1PlusChem | 1P00ICUN-500mg |
5-Hexenoic acid, 2-amino-5-methyl-, (S)- |
73322-75-5 | 97% | 500mg |
$363.00 | 2023-12-16 |
5-methylidene-L-norleucine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 5-methylidene-L-norleucine
5-Methylidene-L-Norleucine: A Comprehensive Overview
The compound with CAS No. 73322-75-5, commonly referred to as 5-methylidene-L-norleucine, is a unique amino acid derivative that has garnered significant attention in the fields of biochemistry, pharmacology, and nutrition. This compound is a structural analog of L-norleucine, with a methylidene group attached at the fifth position of the carbon chain. Its molecular structure endows it with distinctive chemical properties, making it a valuable molecule for both research and practical applications.
5-Methylidene-L-norleucine has been extensively studied for its role in protein synthesis and its potential as a building block in peptide engineering. Recent studies have highlighted its ability to modulate protein folding and stability, which has implications for the development of novel therapeutic agents. Researchers have also explored its use in the synthesis of bioactive peptides, where its unique side chain contributes to enhanced bioavailability and efficacy.
One of the most promising applications of 5-methylidene-L-norleucine lies in its potential as a nutraceutical. Preclinical studies have demonstrated that this compound may play a role in improving muscle protein synthesis, making it a candidate for sports nutrition products. Additionally, its ability to influence cellular signaling pathways has led to investigations into its potential as an anti-inflammatory and antioxidant agent.
The synthesis of 5-methylidene-L-norleucine involves advanced organic chemistry techniques, including stereo-selective synthesis and post-translational modifications. These methods ensure the production of high-purity compounds, which are essential for both research and commercial applications. Recent advancements in asymmetric catalysis have further streamlined the synthesis process, making it more efficient and cost-effective.
In terms of biological activity, 5-methylidene-L-norleucine has been shown to interact with various cellular receptors and enzymes. For instance, studies have revealed its ability to modulate the activity of proteasomes, which are critical for protein degradation and cellular homeostasis. This property has opened new avenues for exploring its role in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Moreover, 5-methylidene-L-norleucine has been investigated for its potential in drug delivery systems. Its amphipathic nature allows it to form self-assembled structures, such as micelles and liposomes, which can encapsulate hydrophobic drugs and enhance their delivery efficiency. This application is particularly relevant in the development of targeted therapies for cancer and other chronic diseases.
From an analytical standpoint, the characterization of 5-methylidene-L-norleucine relies on advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These methods provide detailed insights into its molecular structure and purity, ensuring compliance with regulatory standards for pharmaceutical and nutraceutical products.
In conclusion, 5-methylidene-L-norleucine (CAS No. 73322-75-5) is a versatile compound with a wide range of applications in biotechnology, medicine, and nutrition. Its unique chemical properties and biological activity make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its functionality, this compound is poised to play an increasingly important role in advancing scientific discovery and improving human health.
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